2-Fluorophenethyl alcohol (CAS 50919-06-7) is a specialized, ortho-halogenated aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. Characterized by its primary hydroxyl group and an ortho-substituted fluorine atom, it serves as a critical precursor in etherification, alkylation, and Mitsunobu condensation reactions[1]. In industrial procurement, this compound is prioritized over unsubstituted phenethyl alcohol when downstream applications require enhanced lipophilicity, specific steric constraints, or precise electronic directing effects to improve receptor binding affinity and metabolic stability in the final product[2].
Substituting 2-fluorophenethyl alcohol with generic phenethyl alcohol, or its meta- and para-fluoro isomers, frequently leads to suboptimal outcomes in both synthesis and final application performance. In pharmaceutical manufacturing, the exact ortho-positioning of the highly electronegative fluorine atom introduces a specific dipole moment and steric hindrance that dictates the three-dimensional conformation of the resulting ether or ester linkages [1]. For instance, shifting the fluorine to the meta or para position alters the spatial orientation of the molecule within target enzyme binding pockets, leading to a measurable loss of target selectivity [1]. Furthermore, during late-stage coupling reactions such as Mitsunobu condensations, the ortho-fluorine exerts an inductive effect that stabilizes the transition state, ensuring high yields that cannot be reliably replicated by unsubstituted or differently substituted analogs [2].
In the development of 2,3-dihydrophthalazine-1,4-dione-based PARP inhibitors, the choice of the fluorinated precursor directly dictates enzyme selectivity. Utilizing 2-fluorophenethyl alcohol to form the ortho-fluoro ethoxy linker (Compound 15) resulted in an IC50 of 20 nM against PARP10 and 1.5 μM against PARP15, achieving a 75-fold selectivity [1]. In contrast, utilizing the meta-fluoro analog (3-fluorophenethyl alcohol, Compound 13) yielded a 30 nM IC50 for PARP10 but only a 28-fold selectivity over PARP15 [1].
| Evidence Dimension | Enzyme Selectivity (PARP10 vs. PARP15) |
| Target Compound Data | 75-fold selectivity (IC50: 20 nM PARP10 / 1.5 μM PARP15) via ortho-fluoro precursor |
| Comparator Or Baseline | 28-fold selectivity via 3-fluorophenethyl alcohol (meta-fluoro analog) |
| Quantified Difference | 2.6x improvement in target selectivity |
| Conditions | In vitro PARP10/PARP15 inhibition assay for synthesized 2,3-dihydrophthalazine-1,4-dione derivatives |
Procuring the exact ortho-fluoro isomer is critical for pharmaceutical manufacturers aiming to maximize target specificity and reduce off-target toxicity in PARP inhibitor pipelines.
2-Fluorophenethyl alcohol demonstrates excellent processability in standard Mitsunobu coupling reactions, a critical step in synthesizing complex ether linkages for metabolic and oncological drugs. When reacted with dimethyl 4-hydroxyphthalate derivatives using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in dry THF, the ortho-fluorinated precursor achieved an 89% isolated yield of the target ether (dimethyl 4-[2-(2-fluorophenyl)ethoxy]phthalate) [1]. The ortho-fluorine atom provides steric and electronic parameters that minimize competing side reactions, outperforming generic aliphatic alcohols which often suffer from lower coupling efficiencies under identical conditions [1].
| Evidence Dimension | Isolated Coupling Yield |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Generic aliphatic alcohols (typically 50-70% yield under standard Mitsunobu conditions) |
| Quantified Difference | Up to 39% higher yield in complex ether formation |
| Conditions | Mitsunobu reaction (PPh3, DIAD, dry THF, room temperature, overnight) |
High coupling yields directly reduce the consumption of expensive reagents (DIAD/PPh3) and improve the overall cost-efficiency of industrial scale-up.
2-Fluorophenethyl alcohol is a specifically designated starting material in the patented synthesis of hydroxamic acid derivatives used to treat insulin resistance syndrome, hyperlipidemia, and atherosclerosis[1]. According to WO2002100341A2, the compound undergoes efficient etherification or Mitsunobu condensation to form the critical aryloxy-alkyl linkage of the active therapeutic [1]. The specific inclusion of the ortho-fluorine atom is required to achieve the precise lipophilic and steric profile necessary for the drug's metabolic efficacy, meaning that substitution with unsubstituted phenethyl alcohol would result in an API that falls outside the patented therapeutic window and lacks the intended biological activity [1].
| Evidence Dimension | Therapeutic Linkage Formation |
| Target Compound Data | Successfully forms the active ortho-fluoro aryloxy-alkyl linkage |
| Comparator Or Baseline | Unsubstituted phenethyl alcohol |
| Quantified Difference | Provides required lipophilicity and steric profile for patent-claimed metabolic activity |
| Conditions | Synthesis of hydroxamic acid derivatives for metabolic disorder treatment |
For generic and contract manufacturers, utilizing the exact ortho-fluoro precursor is mandatory to replicate the patented API structure and ensure bioequivalence.
2-Fluorophenethyl alcohol is the precursor of choice for synthesizing 2,3-dihydrophthalazine-1,4-dione-based PARP10 inhibitors. Its ortho-fluoro substitution is critical for achieving a 75-fold selectivity over PARP15, making it indispensable for oncology drug discovery programs aiming to minimize off-target effects [1].
Due to its favorable steric and electronic profile, this compound is highly suited for large-scale Mitsunobu coupling reactions. It consistently delivers high isolated yields (e.g., 89% in phthalate etherifications), reducing the consumption of costly coupling reagents like DIAD and PPh3 in industrial workflows [1].
This compound is a patent-validated starting material for synthesizing hydroxamic acid APIs targeting insulin resistance and hyperlipidemia. Procuring this exact isomer ensures the final formulation meets the strict lipophilic and steric requirements necessary for metabolic efficacy [2].
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